8-Fluoroisoquinoline
Overview
Description
8-Fluoroisoquinoline is a fluorinated isoquinoline derivative, which is a class of compounds known for their diverse pharmacological properties and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position of the isoquinoline scaffold is significant as it can influence the chemical reactivity and biological activity of the molecule.
Synthesis Analysis
The synthesis of 8-fluoroisoquinoline derivatives has been explored through various methods. A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, utilizing a directed ortho-lithiation reaction, which serves as a key intermediate for further transformations . Another study reports a one-pot synthesis of fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, using a silver-catalyzed intramolecular aminofluorination of alkyne .
Molecular Structure Analysis
The molecular structure of 8-fluoroisoquinoline derivatives can be complex and diverse. For instance, 8-hydroxyquinoline derived thiosemicarbazones have been characterized by single crystal X-ray diffraction, revealing non-planar structures existing in their thioamide tautomeric forms . Similarly, the crystal structure of a related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate, has been analyzed, showing significant supramolecular characteristics influenced by halogen bonding .
Chemical Reactions Analysis
8-Fluoroisoquinoline and its derivatives participate in various chemical reactions. The fluorine-amine exchange reaction can afford 8-amino-3,4-dihydroisoquinolines, which are precursors for further chemical synthesis . Additionally, the reaction of fluorophosphoranes with 8-trimethylsiloxyquinolines has been studied, leading to the formation of oxinato-fluorophosphoranes with potential intramolecular donor-acceptor interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-fluoroisoquinoline derivatives are influenced by the presence of fluorine and other substituents. The fluorine atom can enhance the lipophilicity and stability of the molecule, which is beneficial for drug development. The metal complexes of 8-hydroxyquinoline derivatives, including those with fluorine substituents, have shown enhanced antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents . Moreover, the fluorescence properties of these compounds can be significantly altered upon complexation with metal ions, as demonstrated by the ultraweak fluorescence of 8-hydroxyquinoline in water, which undergoes ultrafast proton transfer in the excited state .
Scientific Research Applications
Reduced Phototoxicity in Antibacterial Agents : The introduction of a methoxy group at the 8 position of quinolone nucleus, as in a newly developed fluoroquinoline, significantly reduces phototoxicity under long-wave UV light irradiation, making it a safer antibacterial agent (Marutani et al., 1993).
Fluorescence-based Sensing of Cations : 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores are effective in turn-on and ratiometric sensing of cations, optimizing signal output in fluorescence-based sensor arrays (Palacios et al., 2007).
Therapy for Latent Malaria : 8-Aminoquinoline derivatives like primaquine and tafenoquine play a critical role in treating latent malaria, offering insights into their scientific genesis, clinical applications, and public health implications (Baird, 2019).
Studying Fluorescence Properties : Research into 8-Hydroxyquinoline's fluorescence properties, particularly its weak emission in aqueous solutions, provides insights into photochemical and photophysical processes, crucial for applications in metal ion detection and organic light-emitting diodes (Park et al., 2016).
Synthesis of Central Nervous System Drug Candidates : The synthesis of 8-fluoro-3,4-dihydroisoquinoline, and its transformation into various derivatives, provides potential building blocks for developing central nervous system drug candidates (Hargitai et al., 2018).
Corrosion Detection in Coatings : 8-Hydroxyquinoline is effectively used as a fluorescent indicator for detecting corrosion in epoxy-coated metals, capable of early-stage detection before serious damage occurs (Roshan et al., 2018).
Antibacterial Properties of Derivatives : 8-Nitrofluoroquinolone derivatives show promising antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential for new antibacterial agents (Al-Hiari et al., 2007).
Understanding Fluorescent Behavior in Chemosensors : The study of 8-hydroxyquinoline derivatives in chemosensors helps understand pathways of non-radiative relaxation in fluorophores, crucial for developing effective chemosensors for metal ion detection (Bronson et al., 2004).
Synthesis and Biological Activity in Medicinal Chemistry : Recent advances in the synthesis of 8-hydroxyquinoline derivatives demonstrate their significant biological activities, including antimicrobial, anticancer, and antifungal effects, presenting them as valuable compounds in health sciences (Saadeh et al., 2020).
Fluorophore for Sensing Metal Ions and Anions : 8-Hydroxyquinoline is a prevalent moiety for the formation of complexes with different metal ions and anions, used extensively in pharmacological and medicinal fields for sensing applications (Rohini et al., 2020).
Safety And Hazards
Future Directions
Fluorinated isoquinolines, including 8-Fluoroisoquinoline, have attracted significant attention due to their potential applications in pharmaceuticals and materials . The development of efficient synthetic methods for fluorinated isoquinolines has been a focus of recent research . Further studies are expected to continue in this direction .
properties
IUPAC Name |
8-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUCBIWXJSBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650461 | |
Record name | 8-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroisoquinoline | |
CAS RN |
1075-00-9 | |
Record name | 8-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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